molecular formula C18H26N4O4 B8127264 N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate

Cat. No.: B8127264
M. Wt: 362.4 g/mol
InChI Key: MJDKZDXBLFLGOM-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is a salt form of the tertiary amine N-Methyl-1-(pyridin-4-yl)ethanamine, where the hemioxalate (oxalate) counterion stabilizes the compound. The parent amine consists of a pyridin-4-yl group attached to an ethanamine backbone with an N-methyl substituent. The oxalate salt enhances solubility and crystallinity, which is critical for pharmaceutical formulation and structural characterization .

Properties

IUPAC Name

N-methyl-1-pyridin-4-ylethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12N2.C2H2O4/c2*1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h2*3-7,9H,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDKZDXBLFLGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC.CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol at ambient temperature. The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine. A typical protocol includes:

  • Molar ratio : 4-Acetylpyridine (1.0 equiv), methylamine (2.0 equiv), NaBH3CN (1.5 equiv).

  • Solvent : Methanol or ethanol.

  • Yield : 68–72% after purification via column chromatography (silica gel, CH2Cl2/MeOH 9:1).

Advantages and Limitations

  • Advantages : High selectivity for secondary amine formation; mild reaction conditions.

  • Limitations : Requires careful pH control (buffered at pH 5–6); cyanide byproducts necessitate rigorous safety protocols.

Alkylation of 4-Pyridylmethyl Halides

This method leverages nucleophilic substitution reactions between 4-pyridylmethyl halides and methylamine.

Phase Transfer Catalysis (PTC) Approach

A patent by describes the use of phase transfer catalysts (e.g., tetra-n-butylammonium bromide) to enhance reaction efficiency between 4-pyridylmethyl chloride and methylamine in a biphasic system:

  • Conditions : KOH (2.0 equiv), toluene/water (1:1), 5°C → 25°C, 4 hours.

  • Yield : 82% after hydrolysis with 10% H2SO4 and basification.

Direct Alkylation in Polar Aprotic Solvents

Alternative protocols utilize dimethylacetamide (DMA) or DMF as solvents under reflux:

  • Molar ratio : 4-Pyridylmethyl bromide (1.0 equiv), methylamine (3.0 equiv).

  • Yield : 65–70% after distillation under reduced pressure.

Comparative Analysis

ParameterPTC MethodDirect Alkylation
Reaction Time4 hours12 hours
Temperature25°C80°C
Solvent SystemToluene/H2ODMA
Purification ComplexityModerateHigh

Leuckart Reaction with 4-Pyridinecarbaldehyde

The Leuckart reaction offers a one-pot synthesis route using 4-pyridinecarbaldehyde and methylammonium formate.

Procedure and Optimization

  • Conditions : Formic acid (excess), 150°C, 6 hours.

  • Mechanism : The aldehyde undergoes condensation with methylamine, followed by formic acid-mediated reduction.

  • Yield : 60–65% after recrystallization from ethanol.

Challenges

  • Byproducts : Over-reduction to tertiary amines or formamide derivatives.

  • Scalability : Limited by high-temperature requirements and corrosive reagents.

Catalytic Hydrogenation of Nitriles

A less common but efficient approach involves hydrogenation of 4-pyridylacetonitrile using Raney nickel or palladium catalysts.

Hydrogenation Protocol

  • Catalyst : 10% Pd/C (5 wt%), H2 (50 psi), ethanol, 25°C.

  • Yield : 75–80% after filtration and solvent removal.

Hemioxalate Salt Formation

The final step involves treating the free base (N-methyl-1-(pyridin-4-yl)ethanamine) with oxalic acid to form the hemioxalate salt.

Crystallization Conditions

  • Stoichiometry : 2:1 molar ratio (amine:oxalic acid).

  • Solvent : Ethanol/water (4:1), slow evaporation at 4°C.

  • Purity : ≥99% by HPLC; characteristic melting point: 142–144°C.

Analytical Characterization

Critical spectroscopic data for structural confirmation:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 5.2 Hz, 2H, Py-H), 7.25 (d, J = 5.2 Hz, 2H, Py-H), 3.15 (q, J = 6.8 Hz, 1H, CH), 2.45 (s, 3H, N-CH3), 1.30 (d, J = 6.8 Hz, 3H, CH3).

  • 13C NMR : δ 158.2 (Py-C), 149.7 (Py-CH), 122.4 (Py-CH), 55.1 (CH), 42.3 (N-CH3), 22.1 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C8H12N2 : 136.1000 [M+H]+.

  • Observed : 136.0998 [M+H]+.

Methodological Comparison and Recommendations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination7298ModerateHigh
Alkylation (PTC)8297HighModerate
Leuckart Reaction6595LowLow
Catalytic Hydrogenation8099HighLow

Recommendation : The PTC alkylation method offers optimal balance between yield and scalability, whereas catalytic hydrogenation is preferable for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate has been investigated for its inhibitory effects on specific enzymes involved in lipid metabolism. A notable example is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are implicated in various physiological processes, including pain modulation and emotional behavior.

Case Study: LEI-401

Research has highlighted the compound LEI-401, a derivative of this compound, which exhibits significant potency as a NAPE-PLD inhibitor. In vitro studies demonstrated that LEI-401 effectively reduced levels of anandamide, a prominent NAE, in neuronal cells and mouse brains. The compound displayed a half-maximal inhibitory concentration (IC50) of approximately 72 nM, indicating its strong inhibitory potential .

Compound IC50 (nM) Activity Reference
LEI-40172NAPE-PLD Inhibitor

Neuropharmacology

The neuropharmacological implications of this compound extend to its effects on emotional behavior and stress response. Studies involving the administration of LEI-401 in animal models indicated alterations in emotional responses, likely due to modulation of the hypothalamus-pituitary-adrenal (HPA) axis. This suggests potential applications in treating mood disorders or stress-related conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Researchers have synthesized various analogues to enhance potency and selectivity towards NAPE-PLD. The modifications typically involve altering substituents on the pyridine ring or the amine group to achieve desired biological activity while maintaining favorable pharmacokinetic properties .

Table: Structure-Activity Relationship Analysis

Modification Effect on Potency Remarks
Cyclopropylmethylamide3-fold increaseOptimal R1 substituent
(S)-3-hydroxypyrrolidine10-fold increaseOptimal R3 substituent
(S)-3-phenylpiperidineSignificant improvementOptimal R2 substituent

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Further In Vivo Studies : To validate the findings from in vitro studies and assess the therapeutic potential in clinical settings.
  • Exploration of Other Enzyme Targets : Investigating the compound's activity against other enzymes involved in lipid metabolism may reveal additional therapeutic applications.
  • Development of Derivatives : Continued synthesis of analogues could lead to compounds with improved efficacy and safety profiles for clinical use.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salts with Different Counterions

A key distinction lies in the counterion’s impact on solubility, stability, and pharmacological properties:

Compound Name Counterion Molecular Formula Molecular Weight Key Properties (Inferred) Source
N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate Hemioxalate C₈H₁₂N₂·C₂HO₄ ~238.2* Likely moderate aqueous solubility; oxalate may enhance crystallinity -
N-Methyl-1-(pyridin-4-yl)methanamine hydrochloride Hydrochloride C₇H₁₁ClN₂ 158.63 Stable at room temperature; hygroscopic; harmful if swallowed (H302)
Imp. A (EP) Hydrogen Succinate Succinate C₁₉H₂₄N₂O₅ ~360.4 High polarity due to succinate; likely used in impurity profiling
Imp. C (EP) Hydrogen Fumarate Fumarate C₁₈H₂₁N₂O₅ ~345.4 Fumarate’s lower solubility may aid controlled release

*Calculated based on parent amine (C₈H₁₂N₂, MW 136.2) and hemioxalate (C₂HO₄, MW 102.0).

Key Observations :

  • Hydrochloride salts (e.g., ) are common due to high solubility but may require inert storage to prevent degradation.
  • Oxalate salts (hemioxalate) balance solubility and crystallinity, making them favorable for X-ray crystallography (aligned with SHELX refinements in –2).
  • Succinate/fumarate salts () are bulkier, reducing solubility but improving stability for impurity reference standards.
Structural Analogs with Varied Substituents

Substituents on the pyridine ring or amine chain significantly alter physicochemical and biological properties:

Compound Name Substituents/Modifications Key Differences Source
(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine Naphthalene ring instead of pyridine Higher lipophilicity; potential for π-π interactions
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Tetrahydro-2H-pyran instead of pyridine Increased steric bulk; altered hydrogen-bonding capacity
Imp. B (EP) Hydrochloride Pyridin-2-yl instead of pyridin-4-yl Positional isomerism affects receptor binding affinity

Key Observations :

  • Pyridine positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl in Imp. B) influence electronic properties and intermolecular interactions.
  • Naphthalene analogs () exhibit enhanced hydrophobicity, impacting membrane permeability but reducing aqueous solubility.
  • Heterocyclic substitutions (e.g., tetrahydro-2H-pyran in ) modify steric and electronic profiles, affecting metabolic stability.

Key Observations :

  • Hydrochloride salts () pose risks of oral toxicity and irritation, necessitating stringent handling.
  • Hemioxalate’s hazards are unlisted but may share similarities with oxalate salts, which can be irritants at high concentrations.

Biological Activity

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H16N2C2H2O4C_{12}H_{16}N_2\cdot C_2H_2O_4. The compound features a pyridine ring, which is known for its role in various biological activities. The hemioxalate salt form suggests enhanced solubility and stability, which are critical for biological assays.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids like N-acylethanolamines (NAEs) .

Inhibition of NAPE-PLD

Studies have shown that the inhibition of NAPE-PLD can lead to altered levels of NAEs, affecting various physiological processes including pain perception, emotional behavior, and metabolic regulation. For instance, compounds that inhibit NAPE-PLD have been linked to reduced anxiety and improved emotional responses in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the pyridine ring or the ethanamine moiety can significantly affect the compound's potency and selectivity for biological targets. For example, substitutions that increase lipophilicity often enhance cellular uptake and bioavailability .

ModificationEffect on Activity
Increased lipophilicityEnhanced cellular uptake
Substitutions on pyridineAltered receptor binding affinity
Variations in oxalate salt formImproved solubility

Case Studies

Several studies have highlighted the biological effects of similar compounds:

  • Emotional Behavior Modulation : A study demonstrated that a related compound significantly affected emotional behavior in mice by modulating the hypothalamus-pituitary-adrenal (HPA) axis, suggesting potential applications in treating anxiety disorders .
  • Pain Management : Another investigation revealed that inhibitors of NAPE-PLD could effectively reduce pain responses in animal models, indicating a promising avenue for developing analgesics based on this compound's mechanism .
  • Metabolic Effects : Research has linked altered NAE levels to metabolic syndromes, suggesting that targeting pathways involving this compound could provide therapeutic benefits for conditions like obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate, and how can purity be ensured?

  • Methodology : Synthesis typically involves reductive amination of pyridine-4-carbaldehyde with methylamine, followed by salt formation with oxalic acid. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted intermediates. Purity validation requires HPLC (C18 columns, UV detection at ~255 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .
  • Quality Control : Impurity profiling using EP/USP reference standards (e.g., analogs like N,N-dimethyl derivatives) ensures compliance with pharmaceutical-grade synthesis protocols .

Q. How does the hemioxalate salt form influence the compound’s physicochemical properties?

  • Impact : The hemioxalate counterion enhances crystallinity and solubility in polar solvents (e.g., water or ethanol), which is critical for reproducible X-ray diffraction studies. Stability tests (TGA/DSC) show decomposition above 200°C, with optimal storage at -20°C to prevent hygroscopic degradation .

Q. What analytical techniques are most effective for structural characterization?

  • Techniques :

  • X-ray crystallography : SHELXL/SHELXS software for solving crystal structures, leveraging high-resolution data (<1.0 Å) to resolve hydrogen bonding between the oxalate and amine groups .
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 to confirm proton environments (e.g., pyridin-4-yl CH vs. methylene groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between computational models and experimental crystallography?

  • Approach :

Validate computational models (DFT or MD simulations) against experimental data (e.g., bond lengths/angles from SHELXL-refined structures).

Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., oxalate-amine hydrogen bonds) that may deviate from idealized geometries .

  • Case Study : Discrepancies in torsion angles between DFT and crystallographic data for pyridin-4-yl derivatives were resolved by incorporating solvent effects in simulations .

Q. What strategies optimize crystallization for challenging hemioxalate salts?

  • Methods :

  • Solvent Screening : Use high-throughput platforms (e.g., microbatch under oil) with solvents like acetonitrile/ethyl acetate mixtures.
  • Additives : Co-crystallization agents (e.g., 1,2-diethoxyethane) can improve crystal habit and diffraction quality .
    • Troubleshooting : If twinning occurs (common in hemioxalates), employ SHELXL’s TWIN/BASF commands during refinement .

Q. How should researchers design pharmacological studies targeting CYP enzymes, given structural similarities to known inhibitors?

  • Experimental Design :

In Vitro Assays : Use recombinant CYP51/CYP5122A1 (Leishmania models) with fluorescence-based activity assays (e.g., 7-benzyloxy-4-trifluoromethylcoumarin as substrate).

SAR Analysis : Compare inhibitory potency of this compound against analogs (e.g., N-ethyl or piperazine derivatives) to identify critical substituents .

  • Data Interpretation : Contradictions in IC50 values may arise from hemioxalate dissociation in buffer; confirm free base concentration via pH-adjusted LC-MS .

Q. What methodologies address discrepancies in bioactivity data caused by hygroscopicity or salt dissociation?

  • Solutions :

  • Stability Testing : Monitor hygroscopicity via dynamic vapor sorption (DVS) and adjust formulation (e.g., lyophilization with trehalose).
  • Bioactivity Validation : Pre-dissolve the compound in anhydrous DMSO and use freshly prepared solutions to minimize salt dissociation artifacts .

Methodological Integration

Q. How can researchers integrate crystallographic data with spectroscopic results for comprehensive structural analysis?

  • Workflow :

Refine X-ray structures using SHELXL, then overlay with DFT-optimized geometries (Gaussian 16) to validate conformers.

Cross-reference NMR chemical shifts with computed GIAO shielding tensors to detect dynamic effects (e.g., ring puckering) .

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